![molecular formula C9H8ClF3O2S B2719230 3-Chlorophenyl 3,3,3-trifluoropropylsulfone CAS No. 1707367-48-3](/img/structure/B2719230.png)
3-Chlorophenyl 3,3,3-trifluoropropylsulfone
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Overview
Description
3-Chlorophenyl 3,3,3-trifluoropropylsulfone is a chemical compound with the molecular formula C9H8ClF3O2S and a molecular weight of 272.68 g/mol . This compound is known for its unique structural features, which include a chlorophenyl group and a trifluoropropylsulfone moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenyl 3,3,3-trifluoropropylsulfone typically involves the reaction of 3-chlorophenyl sulfone with 3,3,3-trifluoropropyl halide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Chlorophenyl 3,3,3-trifluoropropylsulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-Chlorophenyl 3,3,3-trifluoropropylsulfone is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chlorophenyl 3,3,3-trifluoropropylsulfone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorophenyl 3,3,3-trifluoropropyl sulfide
- 3-Chlorophenyl 3,3,3-trifluoropropyl sulfoxide
Uniqueness
3-Chlorophenyl 3,3,3-trifluoropropylsulfone is unique due to its trifluoropropylsulfone moiety, which imparts distinct chemical properties such as increased stability and reactivity compared to similar compounds. This makes it particularly valuable in various research and industrial applications .
Biological Activity
3-Chlorophenyl 3,3,3-trifluoropropylsulfone (CAS Number: 1707367-48-3) is a sulfone compound that has gained attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C9H8ClF3O2S
- Molecular Weight : 272.68 g/mol
- IUPAC Name : 1-chloro-3-(3,3,3-trifluoropropylsulfonyl)benzene
The biological activity of this compound primarily involves its ability to interact with specific molecular targets. Notably, it acts as an enzyme inhibitor by binding to the active sites of target enzymes. This inhibition can disrupt various biochemical pathways, making the compound valuable for studying enzyme functions and developing therapeutic agents.
Enzyme Inhibition
The compound has shown promise in inhibiting various enzymes involved in metabolic pathways. For instance:
- Target Enzymes : Specific cytochrome P450 enzymes have been identified as targets for this compound.
- Biochemical Pathways : Inhibition can lead to altered metabolism of xenobiotics and endogenous compounds.
Biological Activity Data
Biological Activity | Details |
---|---|
Enzyme Inhibition | Effective against cytochrome P450 enzymes |
Antimicrobial Activity | Exhibits activity against certain bacterial strains |
Anti-inflammatory Properties | Potential modulation of inflammatory pathways |
Case Study 1: Enzyme Inhibition
In a study examining the effects of this compound on cytochrome P450 enzymes, researchers found that the compound significantly inhibited enzyme activity in vitro. This inhibition was dose-dependent and suggested potential applications in drug metabolism studies.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this sulfone compound. The results indicated that it exhibited moderate antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
Case Study 3: Anti-inflammatory Effects
Research has also explored the anti-inflammatory effects of this compound in animal models. The compound demonstrated a reduction in inflammatory markers and improved clinical outcomes in models of induced inflammation .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Compound | Structure | Biological Activity |
---|---|---|
Sulfone Derivative A | Similar sulfone structure | Moderate enzyme inhibition |
Sulfide Derivative B | Lacks trifluoropropyl group | Reduced stability and reactivity |
Properties
IUPAC Name |
1-chloro-3-(3,3,3-trifluoropropylsulfonyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O2S/c10-7-2-1-3-8(6-7)16(14,15)5-4-9(11,12)13/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWTVHAYDHYVDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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